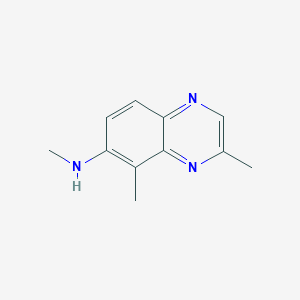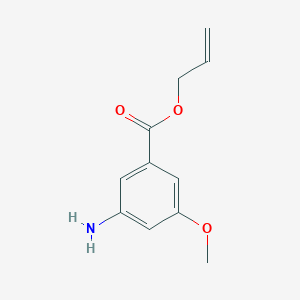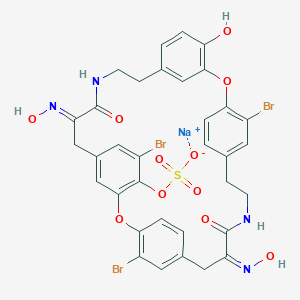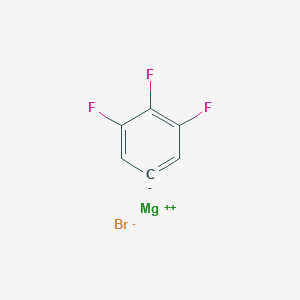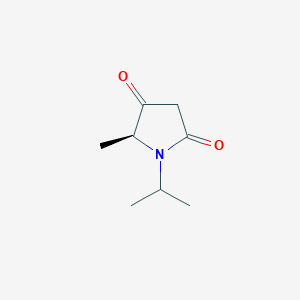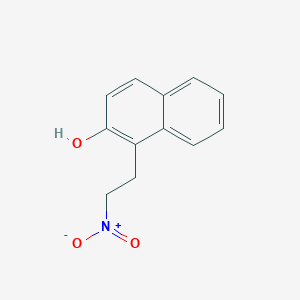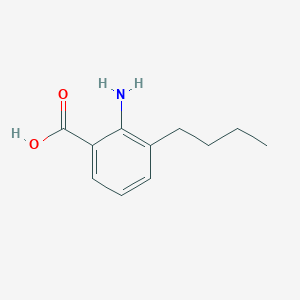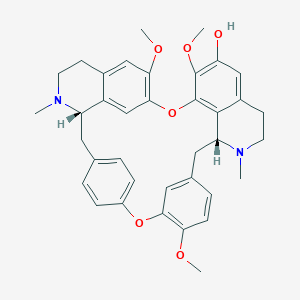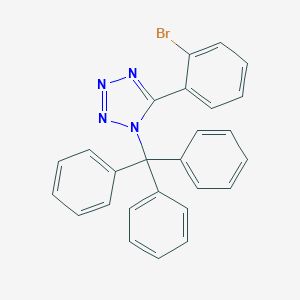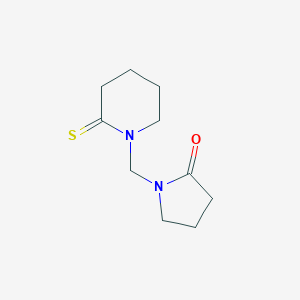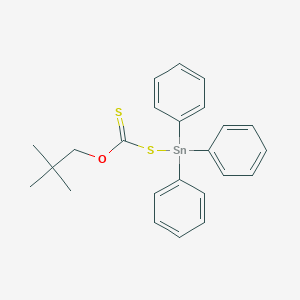
O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE: is a complex organotin compound Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE typically involves the reaction of triphenylstannyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as triethylamine to proceed efficiently .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the triphenylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds and as a catalyst in certain reactions .
Biology and Medicine: While specific biological applications of this compound are limited, organotin compounds, in general, have been studied for their potential use in antifungal and anticancer therapies. The unique structure of this compound may offer new avenues for research in these fields.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require organotin catalysts. Its reactivity makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE involves its ability to form strong bonds with sulfur and other nucleophiles. The triphenylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s reactivity is largely due to the electron-withdrawing nature of the triphenylstannyl group, which makes the sulfur atom more nucleophilic and reactive .
Comparación Con Compuestos Similares
- O-(2-methylpropyl) triphenylstannylsulfanylmethanethioate
- O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE
Uniqueness: this compound is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the sulfur atom .
Propiedades
IUPAC Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKVTIZLQNLEBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26OS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
